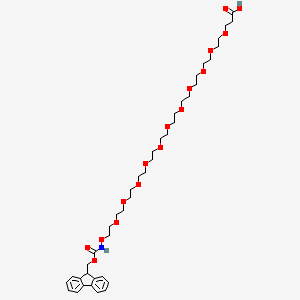![molecular formula C7H4BrN3O2 B13712988 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13712988.png)
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that contains a bromine atom, a triazole ring, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated cascade reaction . This method is advantageous due to its efficiency and the ability to produce the desired compound in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes used in laboratory settings are scaled up for industrial production, with optimizations for cost, yield, and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context. For example, in medicinal applications, the compound may interact with cellular targets to exert its therapeutic effects .
Comparación Con Compuestos Similares
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can be compared with other similar compounds, such as:
- 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
- 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific carboxylic acid group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H4BrN3O2 |
|---|---|
Peso molecular |
242.03 g/mol |
Nombre IUPAC |
6-bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-5(7(12)13)6-10-9-3-11(6)2-4/h1-3H,(H,12,13) |
Clave InChI |
NEZGSPBXJRTLBH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NN=CN2C=C1Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13712930.png)
![3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13712937.png)




![6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13712967.png)
![2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)



